5-Bromo-3-chloro-2-hydroxybenzonitrile
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Overview
Description
5-Bromo-3-chloro-2-hydroxybenzonitrile is an organic compound with the molecular formula C₇H₃BrClNO and a molecular weight of 232.46 g/mol . This compound is characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to a benzonitrile core. It is commonly used in various chemical syntheses and research applications due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-2-hydroxybenzonitrile typically involves the bromination and chlorination of 2-hydroxybenzonitrile. One common method includes the following steps:
Bromination: 2-Hydroxybenzonitrile is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-chloro-2-hydroxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form quinones or reduction to form corresponding alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-3-chloro-2-hydroxybenzonitrile is utilized in several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: In the production of dyes, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloro-2-hydroxybenzonitrile depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-hydroxybenzonitrile
- 3-Chloro-2-hydroxybenzonitrile
- 2-Hydroxybenzonitrile
Uniqueness
5-Bromo-3-chloro-2-hydroxybenzonitrile is unique due to the simultaneous presence of bromine, chlorine, and hydroxyl groups, which confer distinct reactivity and properties. This combination allows for versatile chemical transformations and applications that may not be achievable with similar compounds .
Properties
IUPAC Name |
5-bromo-3-chloro-2-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2,11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUTUKKYMCXKPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)O)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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